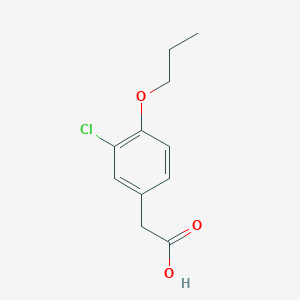![molecular formula C13H11ClN4OS B14180655 6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-90-1](/img/structure/B14180655.png)
6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from acyclic starting materials. Common synthetic routes include cyclization processes, condensation reactions, and the use of various reagents such as ammonium thiocyanates and benzylidene acetones . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential inhibitor of protein kinases, which are crucial in cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyridopyrimidine derivatives such as:
Palbociclib: A breast cancer drug that also targets protein kinases.
Dilmapimod: Investigated for its potential activity against rheumatoid arthritis. 6-(5-Chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to its specific structural features and the presence of the chlorothiophene moiety, which may contribute to its distinct biological activities.
Properties
CAS No. |
917759-90-1 |
|---|---|
Molecular Formula |
C13H11ClN4OS |
Molecular Weight |
306.77 g/mol |
IUPAC Name |
6-(5-chlorothiophen-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C13H11ClN4OS/c1-2-19-12-11-8(17-13(15)18-12)4-3-7(16-11)9-5-6-10(14)20-9/h3-6H,2H2,1H3,(H2,15,17,18) |
InChI Key |
KAWGNZGMYDPFQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(S3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
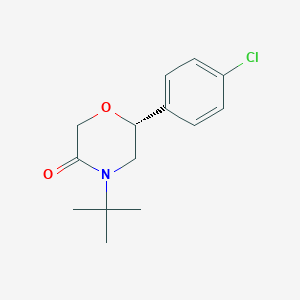
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![1-[(1H-Imidazol-5-yl)methyl]-6-(methylsulfanyl)-2,3-dihydro-1H-indole](/img/structure/B14180592.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
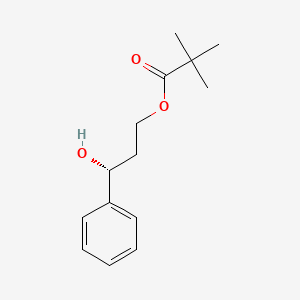
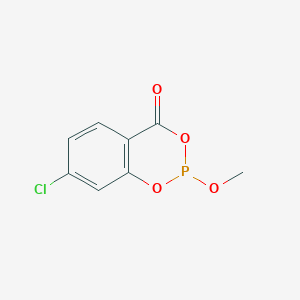
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-phenylfuran](/img/structure/B14180643.png)


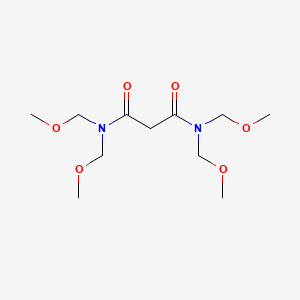
![1,4-Bis[4-(4-butylphenyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B14180658.png)
![5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B14180659.png)
